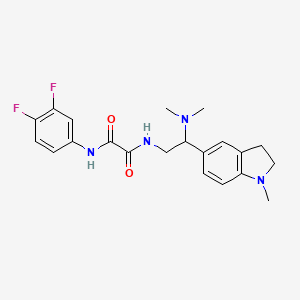
N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound with a complex structure that positions it as a potential candidate for various applications in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, potential mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21F2N3O2
- Molecular Weight : 397.426 g/mol
- CAS Number : 941871-84-7
The compound features a difluorophenyl group, a dimethylamino group, and an indolin-based moiety, which contribute to its unique chemical behavior and potential biological interactions.
Biological Activity
While specific studies on this compound are scarce, oxalamides in general are known for diverse biological activities. They are often investigated for:
- Anticancer Properties : Some oxalamides have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Oxalamides may exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Neurological Applications : The structural features of this compound suggest potential applications in treating neurological disorders by modulating receptor activity.
Anticancer Activity
A study explored the anticancer potential of structurally similar oxalamides. The findings indicated that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. Although direct studies on this compound are lacking, the structural similarities suggest it may exhibit comparable effects.
Antimicrobial Studies
Research has shown that certain oxalamides possess significant antimicrobial activity against various pathogens. For instance, derivatives with enhanced lipophilicity were found to penetrate bacterial membranes more effectively, leading to increased efficacy against resistant strains. This property could be relevant for this compound.
Summary Table of Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N1-(3,4-dichlorophenyl)-N2-(2-(dimethylamino)-2-naphthalen-1-yl)oxalamide | 922116-58-3 | Contains dichlorophenyl | Anticancer activity observed |
| N1-(3,4-difluorophenyl)-N2-(2-(methylamino)-2-naphthalen-1-yl)oxalamide | 941871-84-7 | Methylamino group instead | Potential antimicrobial properties |
| N1-(2-(dimethylamino)-2-naphthalen-1-yl)ethyl-N2-(4-ethoxyphenyl)oxalamide | 941933-44-4 | Ethoxyphenyl group | Investigated for neuroprotective effects |
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c1-26(2)19(13-4-7-18-14(10-13)8-9-27(18)3)12-24-20(28)21(29)25-15-5-6-16(22)17(23)11-15/h4-7,10-11,19H,8-9,12H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGEUGNZADENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














